molecular formula C9H15N3 B13624491 3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

3-(1,3,5-Trimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine

Katalognummer: B13624491
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: SRTLYBYMIRALNT-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a prop-2-en-1-amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate allyl amine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, facilitating the nucleophilic attack on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
  • 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride
  • 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Uniqueness

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the presence of the prop-2-en-1-amine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H15N3

Molekulargewicht

165.24 g/mol

IUPAC-Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-amine

InChI

InChI=1S/C9H15N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-5H,6,10H2,1-3H3/b5-4+

InChI-Schlüssel

SRTLYBYMIRALNT-SNAWJCMRSA-N

Isomerische SMILES

CC1=C(C(=NN1C)C)/C=C/CN

Kanonische SMILES

CC1=C(C(=NN1C)C)C=CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.